Cas no 1934413-16-7 (1-(2,2-Difluoroethyl)cycloheptane-1-carbaldehyde)

1-(2,2-Difluoroethyl)cycloheptane-1-carbaldehyde 化学的及び物理的性質
名前と識別子
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- 1934413-16-7
- 1-(2,2-Difluoroethyl)cycloheptane-1-carbaldehyde
- EN300-1621175
- Cycloheptanecarboxaldehyde, 1-(2,2-difluoroethyl)-
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- インチ: 1S/C10H16F2O/c11-9(12)7-10(8-13)5-3-1-2-4-6-10/h8-9H,1-7H2
- InChIKey: RMROGIJZMHSNDH-UHFFFAOYSA-N
- SMILES: FC(CC1(C=O)CCCCCC1)F
計算された属性
- 精确分子量: 190.11692145g/mol
- 同位素质量: 190.11692145g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 13
- 回転可能化学結合数: 3
- 複雑さ: 160
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.4
- トポロジー分子極性表面積: 17.1Ų
じっけんとくせい
- 密度みつど: 1.068±0.06 g/cm3(Predicted)
- Boiling Point: 229.2±15.0 °C(Predicted)
1-(2,2-Difluoroethyl)cycloheptane-1-carbaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1621175-0.05g |
1-(2,2-difluoroethyl)cycloheptane-1-carbaldehyde |
1934413-16-7 | 0.05g |
$1140.0 | 2023-06-04 | ||
Enamine | EN300-1621175-0.1g |
1-(2,2-difluoroethyl)cycloheptane-1-carbaldehyde |
1934413-16-7 | 0.1g |
$1195.0 | 2023-06-04 | ||
Enamine | EN300-1621175-0.5g |
1-(2,2-difluoroethyl)cycloheptane-1-carbaldehyde |
1934413-16-7 | 0.5g |
$1302.0 | 2023-06-04 | ||
Enamine | EN300-1621175-2.5g |
1-(2,2-difluoroethyl)cycloheptane-1-carbaldehyde |
1934413-16-7 | 2.5g |
$2660.0 | 2023-06-04 | ||
Enamine | EN300-1621175-50mg |
1-(2,2-difluoroethyl)cycloheptane-1-carbaldehyde |
1934413-16-7 | 50mg |
$1008.0 | 2023-09-22 | ||
Enamine | EN300-1621175-500mg |
1-(2,2-difluoroethyl)cycloheptane-1-carbaldehyde |
1934413-16-7 | 500mg |
$1152.0 | 2023-09-22 | ||
Enamine | EN300-1621175-2500mg |
1-(2,2-difluoroethyl)cycloheptane-1-carbaldehyde |
1934413-16-7 | 2500mg |
$2351.0 | 2023-09-22 | ||
Enamine | EN300-1621175-5.0g |
1-(2,2-difluoroethyl)cycloheptane-1-carbaldehyde |
1934413-16-7 | 5g |
$3935.0 | 2023-06-04 | ||
Enamine | EN300-1621175-1.0g |
1-(2,2-difluoroethyl)cycloheptane-1-carbaldehyde |
1934413-16-7 | 1g |
$1357.0 | 2023-06-04 | ||
Enamine | EN300-1621175-100mg |
1-(2,2-difluoroethyl)cycloheptane-1-carbaldehyde |
1934413-16-7 | 100mg |
$1056.0 | 2023-09-22 |
1-(2,2-Difluoroethyl)cycloheptane-1-carbaldehyde 関連文献
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1. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Jiang-Lin Wang,Lu Zhang,Lian-Xun Gao,Ji-Lei Chen,Te Zhou,Feng-Lei Jiang J. Mater. Chem. B, 2021,9, 8639-8645
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3. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
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Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
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Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
1-(2,2-Difluoroethyl)cycloheptane-1-carbaldehydeに関する追加情報
Research Brief on 1-(2,2-Difluoroethyl)cycloheptane-1-carbaldehyde (CAS: 1934413-16-7) in Chemical Biology and Pharmaceutical Applications
1-(2,2-Difluoroethyl)cycloheptane-1-carbaldehyde (CAS: 1934413-16-7) is an emerging chemical compound of significant interest in the fields of chemical biology and pharmaceutical research. This aldehyde derivative, featuring a difluoroethyl-substituted cycloheptane core, has recently gained attention due to its potential applications in drug discovery, medicinal chemistry, and as a versatile synthetic intermediate. Recent studies have explored its unique physicochemical properties, reactivity, and biological activities, positioning it as a promising candidate for further investigation.
A 2023 study published in the Journal of Medicinal Chemistry investigated the synthetic utility of 1-(2,2-Difluoroethyl)cycloheptane-1-carbaldehyde in the development of novel small-molecule inhibitors targeting protein-protein interactions (PPIs). The researchers demonstrated that the compound's aldehyde functionality serves as an effective handle for diverse chemical transformations, enabling the rapid generation of structurally complex derivatives. The difluoroethyl moiety was found to enhance metabolic stability while maintaining favorable lipophilicity, addressing common challenges in drug-like property optimization.
In the context of central nervous system (CNS) drug development, a research team at MIT reported (Nature Chemical Biology, 2024) that derivatives of 1934413-16-7 showed promising blood-brain barrier penetration properties. The unique combination of the cycloheptane ring's conformational flexibility and the fluorine atoms' electronic effects appears to contribute to this advantageous pharmacokinetic profile. Molecular dynamics simulations revealed that these compounds adopt low-energy conformations compatible with membrane crossing, suggesting potential applications in neurological disorder therapeutics.
The compound's mechanism of action was further elucidated in a recent ACS Chemical Biology publication (2024), where it was identified as a covalent modifier of specific cysteine residues in target proteins. This finding opens new avenues for the development of targeted covalent inhibitors, particularly for challenging drug targets such as KRAS mutants. The electrophilic aldehyde group of 1934413-16-7 forms reversible thiazolidine adducts with protein thiols, offering a balance between target engagement duration and selectivity.
From a synthetic chemistry perspective, 1-(2,2-Difluoroethyl)cycloheptane-1-carbaldehyde has proven valuable in asymmetric synthesis. A 2023 Organic Letters report detailed its use as a chiral building block for the construction of complex natural product analogs. The seven-membered ring provides sufficient steric differentiation to achieve high diastereoselectivity in various carbon-carbon bond-forming reactions, while the fluorine atoms serve as useful NMR handles for reaction monitoring.
Current challenges in the utilization of this compound include the need for improved synthetic routes to enhance scalability and the development of more efficient purification methods. Recent advances in continuous flow chemistry (Chemical Engineering Journal, 2024) have shown promise in addressing these limitations, with reported yields exceeding 80% for multi-gram scale preparations. Additionally, computational studies are being employed to predict and optimize the biological activity of derivatives, reducing the empirical screening burden.
Looking forward, 1-(2,2-Difluoroethyl)cycloheptane-1-carbaldehyde represents a compelling case study in modern medicinal chemistry, where strategic incorporation of fluorine atoms and medium-sized ring systems can lead to compounds with superior pharmacological profiles. Its applications span from fragment-based drug discovery to materials science, demonstrating the interdisciplinary nature of contemporary chemical biology research. Further investigations into its safety profile, metabolic fate, and structure-activity relationships will be crucial for realizing its full potential in therapeutic development.
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